molecular formula C15H21NO4 B2456147 N-[(1-hydroxycyclopentyl)methyl]-2-(2-methoxyphenoxy)acetamide CAS No. 1215762-82-5

N-[(1-hydroxycyclopentyl)methyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2456147
CAS No.: 1215762-82-5
M. Wt: 279.336
InChI Key: FJAYXJOGTZIBSN-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the hydroxy group: This step often involves hydroxylation reactions under controlled conditions.

    Attachment of the methoxyphenoxy group: This is typically done through etherification reactions using methoxyphenol and suitable reagents.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or similar reagents to form the final acetamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-((1-hydroxycyclohexyl)methyl)-2-(2-methoxyphenoxy)acetamide: Similar structure with a cyclohexyl ring instead of a cyclopentyl ring.

    N-((1-hydroxycyclopentyl)methyl)-2-(2-ethoxyphenoxy)acetamide: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

N-[(1-hydroxycyclopentyl)methyl]-2-(2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-19-12-6-2-3-7-13(12)20-10-14(17)16-11-15(18)8-4-5-9-15/h2-3,6-7,18H,4-5,8-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAYXJOGTZIBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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